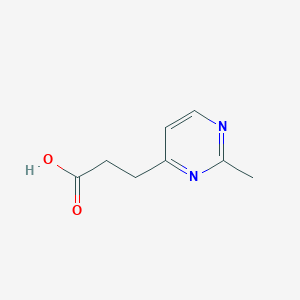

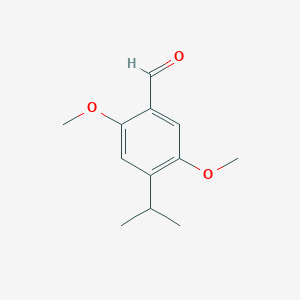

![molecular formula C11H8F2N2O2 B1530736 1-[(3,4-ジフルオロフェニル)メチル]-1H-ピラゾール-4-カルボン酸 CAS No. 1174666-16-0](/img/structure/B1530736.png)

1-[(3,4-ジフルオロフェニル)メチル]-1H-ピラゾール-4-カルボン酸

説明

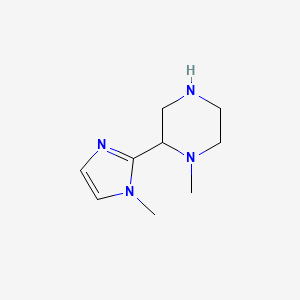

The compound “1-[(3,4-difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid” belongs to a class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as “1-(3,4-Difluorophenyl)-2-methyl-1H-benzimidazole-” have been synthesized through various reactions . For instance, the reaction of ethyl 2-[2-(3,4-difluorophenyl)hydrazono]-3-oxobutanoate with hydrazine hydrate has been used to synthesize related compounds .

Chemical Reactions Analysis

The compound may participate in various chemical reactions. For instance, 3,4-Difluorophenylboronic acid, a related compound, has been used as a reactant to prepare fluorinated biaryl derivatives via Suzuki cross-coupling reaction with aryl and heteroaryl halides .

科学的研究の応用

抗真菌用途

この化合物は、インビトロ菌糸体成長阻害アッセイにおいて、7種類の植物病原性真菌に対して合成され、試験されました . その結果、合成された化合物のほとんどは中等度から優れた活性を示しました .

医薬品化学

この化合物は、c-Metタンパク質キナーゼの阻害のために医薬品化学で使用されてきました . このタンパク質キナーゼは、細胞の成長、生存、血管新生において重要な役割を果たします .

GABA A調節活性

この化合物は、GABA Aアロステリック調節活性を示しました . GABA A受容体は、成熟した脊椎動物の中枢神経系における主な阻害性化合物である神経伝達物質γ-アミノ酪酸(GABA)に反応する受容体の一種です .

太陽電池における使用

この化合物は、太陽電池に使用するためにポリマーに組み込まれています . このアプリケーションでは、太陽電池の効率を高めるために、化合物の独自の特性を利用しています .

BACE-1阻害

この化合物は、BACE-1阻害を示しました . BACE-1は、末梢神経細胞のミエリン鞘形成に関与するプロテアーゼ酵素です .

抗炎症用途

この化合物は、相乗的な抗炎症活性を示しました . これは、新しい抗炎症薬の開発のための潜在的な候補となります .

抗増殖用途

この化合物は、抗増殖活性を示しました . これは、癌など、異常な細胞増殖を特徴とする疾患の治療における潜在的な使用を示唆しています .

抗菌用途

作用機序

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound might also interact with various biological targets.

Mode of Action

It’s worth noting that compounds with similar structures have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer effects . These activities suggest that the compound might interact with its targets, leading to changes in cellular processes.

Biochemical Pathways

Based on the broad spectrum of biological activities exhibited by similar compounds , it can be inferred that this compound might influence a variety of biochemical pathways, leading to diverse downstream effects.

Result of Action

Given the diverse biological activities of similar compounds , it can be inferred that this compound might induce a range of molecular and cellular changes.

生化学分析

Biochemical Properties

1-[(3,4-difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes such as succinate dehydrogenase, which is a key enzyme in the mitochondrial electron transport chain . The interaction between 1-[(3,4-difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid and succinate dehydrogenase results in the inhibition of the enzyme’s activity, thereby affecting cellular respiration and energy production .

Cellular Effects

The effects of 1-[(3,4-difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of succinate dehydrogenase by 1-[(3,4-difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid leads to a decrease in ATP production, which can affect cell proliferation and survival . Additionally, this compound has been shown to alter the expression of genes involved in oxidative stress response and apoptosis .

Molecular Mechanism

At the molecular level, 1-[(3,4-difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of succinate dehydrogenase, leading to enzyme inhibition . This binding interaction is facilitated by the presence of the difluorophenyl and pyrazole moieties, which enhance the compound’s affinity for the enzyme . The inhibition of succinate dehydrogenase results in a cascade of molecular events, including the disruption of the electron transport chain and the induction of oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-[(3,4-difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid have been observed to change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-[(3,4-difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid is relatively stable under standard laboratory conditions, but it can degrade over extended periods . The degradation products may have different biochemical properties and can contribute to the observed long-term effects on cells .

Dosage Effects in Animal Models

The effects of 1-[(3,4-difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can effectively inhibit succinate dehydrogenase activity . At higher doses, the compound can induce toxic effects, including oxidative stress, mitochondrial dysfunction, and apoptosis . These dose-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to minimize adverse effects .

Metabolic Pathways

1-[(3,4-difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid is involved in several metabolic pathways, primarily through its interaction with succinate dehydrogenase. The inhibition of this enzyme disrupts the tricarboxylic acid cycle and the electron transport chain, leading to alterations in metabolic flux and metabolite levels . Additionally, the compound may interact with other enzymes and cofactors involved in cellular metabolism, further influencing metabolic pathways .

Transport and Distribution

The transport and distribution of 1-[(3,4-difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to be transported across cell membranes via passive diffusion and active transport mechanisms . Once inside the cell, it can accumulate in specific cellular compartments, such as mitochondria, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of 1-[(3,4-difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid is primarily within the mitochondria, where it interacts with succinate dehydrogenase . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments . This subcellular localization is crucial for its activity and function, as it allows the compound to effectively inhibit succinate dehydrogenase and disrupt mitochondrial function .

特性

IUPAC Name |

1-[(3,4-difluorophenyl)methyl]pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F2N2O2/c12-9-2-1-7(3-10(9)13)5-15-6-8(4-14-15)11(16)17/h1-4,6H,5H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXODTDKYDNWQTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN2C=C(C=N2)C(=O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(2-methylphenyl)acetamide](/img/structure/B1530658.png)

![2-Chloro-1-cyclopropyl-7-fluoro-1H-benzo[d]imidazole](/img/structure/B1530660.png)

![2-[1-(Trifluoromethyl)cyclopropyl]acetic acid](/img/structure/B1530667.png)

![5-Methyl-4H,5H,6H,7H-pyrazolo[1,5-A]pyrazine-3-carboxylic acid](/img/structure/B1530670.png)